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Compound of Interest

Compound Name: 3-Chlorophenethyl bromide

Cat. No.: B091528

An In-depth Technical Guide to 3-Chlorophenethyl Bromide: Structure, Properties, and
Applications

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Chlorophenethyl bromide (CAS
No: 16799-05-6), a versatile halogenated aromatic compound. Tailored for researchers,
scientists, and professionals in drug development, this document delves into its molecular
characteristics, physicochemical properties, synthesis, reactivity, and applications, with a strong
emphasis on scientific integrity and practical insights.

Molecular Structure and Physicochemical
Properties

3-Chlorophenethyl bromide, with the IUPAC name 1-(2-bromoethyl)-3-chlorobenzene, is a
disubstituted benzene derivative. Its fundamental properties are crucial for its handling,
reactivity, and application in synthesis.

Molecular Identity and Weight

The molecular identity of this compound is well-defined by its chemical formula and unique
identifiers.
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Identifier Value Source
1-(2-Bromoethyl)-3-

IUPAC Name -
chlorobenzene
3-Chloro-1-(2-

Synonyms [1112]
bromoethyl)benzene

CAS Number 16799-05-6 [31[4]

Molecular Formula CsHsBrCl [3B1141[5]

Molecular Weight 219.51 g/mol [4]
LKPWGXCMVLJRIK-

InChl Key
UHFFFAOYSA-N

SMILES Clclccec(CCBr)cl

Physicochemical Characteristics

The physical state and solubility profile dictate the selection of appropriate solvents and

reaction conditions.

Property Value Source
Appearance Colorless to pale yellow liquid [3]
Boiling Point ~210 °C at 760 mmHg [3]
Density ~1.489 g/cm? [2]
Refractive Index 1.571 [2]

Insoluble in water; Soluble in

Solubility organic solvents (e.g., ether, [3]
dichloromethane)

Flash Point >110 °C (closed cup)
Sealed in dry conditions,

Storage [2]

Room Temperature
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Molecular Geometry and Electronic Structure

The three-dimensional structure of 3-Chlorophenethyl bromide is key to understanding its
reactivity. The molecule consists of a benzene ring substituted with a chlorine atom at the
meta-position relative to a 2-bromoethyl side chain.

The presence of an electron-withdrawing chlorine atom on the aromatic ring influences the
electron density of the ring and the reactivity of the benzylic position. The primary bromide is an
excellent leaving group, making the terminal carbon of the ethyl chain highly susceptible to
nucleophilic attack.

Caption: 2D structure of 3-Chlorophenethyl bromide.

Spectroscopic Analysis

Spectroscopic data provides the definitive structural confirmation of the molecule. Below is an
interpretation of the expected spectra.

'H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (*H NMR) confirms the arrangement of hydrogen atoms in
the molecule. A typical spectrum in CDCIs would show:

e Aromatic Protons (& 7.0-7.3 ppm): A complex multiplet corresponding to the four protons on
the substituted benzene ring.[4][6]

o Methylene Protons (Ar-CHz-, & 3.12 ppm): A triplet resulting from the two protons adjacent to
the aromatic ring, split by the neighboring methylene group.[4][6]

o Methylene Protons (-CHz-Br, & 3.54 ppm): A triplet for the two protons attached to the carbon
bearing the bromine atom, deshielded by the electronegative bromine.[4][6]

3C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton. The spectrum would display
six signals for the aromatic carbons (due to the plane of symmetry) and two signals for the ethyl
chain carbons. The carbon attached to bromine would be significantly downfield compared to
the other aliphatic carbon.
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Infrared (IR) Spectroscopy

IR spectroscopy helps identify functional groups. Key absorptions would include:

C-H (Aromatic) stretch: Just above 3000 cm~2.

C-H (Aliphatic) stretch: Just below 3000 cm~1,

C=C (Aromatic) stretch: Peaks in the 1450-1600 cm~1 region.

C-Cl stretch: In the fingerprint region, typically 600-800 cm™2.

C-Br stretch: In the fingerprint region, typically 500-600 cm~1.

Mass Spectrometry (MS)

The mass spectrum provides the molecular weight and fragmentation pattern. The molecular
ion peak (M*) would show a characteristic isotopic pattern due to the presence of both chlorine
(3°Cl and 3’Cl in a ~3:1 ratio) and bromine (?°Br and 8!Br in a ~1:1 ratio). This results in a
complex cluster of peaks for the molecular ion at m/z 218, 220, and 222.

Synthesis and Reactivity

Understanding the synthesis and inherent reactivity of 3-Chlorophenethyl bromide is
fundamental for its application as a building block.

Synthetic Protocol

A common laboratory-scale synthesis involves the bromination of 3-chlorophenylethanol. This
method avoids direct bromination of the aromatic ring and provides good yields of the target
compound.

Protocol: Appel Reaction for Bromination of 3-Chlorophenylethanol[4][6]

e Setup: To a stirred solution of 3-chlorophenylethanol (1.0 eq) and carbon tetrabromide (1.0
eq) in anhydrous dichloromethane, add triphenylphosphine (1.0 eq) under a nitrogen
atmosphere.
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Reaction: Stir the reaction mixture at room temperature for approximately 5 hours. Monitor
the reaction progress by Thin Layer Chromatography (TLC).

Workup: Upon completion, wash the reaction mixture sequentially with water and brine.

Isolation: Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and
concentrate under reduced pressure using a rotary evaporator.

Purification: Purify the crude product by flash column chromatography on silica gel using
100% hexane as the eluent to yield pure 1-(2-bromoethyl)-3-chlorobenzene.
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Synthesis Protocol

Start: Reagents

1. CBr4, PPh3
2. Dichloromethane

Reaction
(5h, RT, N2)

Aqueous Workup
(H20, Brine)

Isolation & Drying
(MgSO4, Rotovap)

Purification
(Silica Chromatography)

Click to download full resolution via product page

Caption: Workflow for the synthesis of 3-Chlorophenethyl bromide.

Chemical Reactivity

The reactivity is dominated by the bromoethyl group.
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e Nucleophilic Substitution: The primary alkyl bromide makes the compound an excellent
substrate for Sn2 reactions. The carbon atom bonded to bromine is electrophilic and readily
attacked by a wide range of nucleophiles (e.g., amines, cyanides, azides, alkoxides),
displacing the bromide ion. This is the most common reaction pathway for this molecule,
enabling the introduction of diverse functional groups.

» Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic
substitution. The chlorine atom is a deactivating, ortho-, para-director. However, these
reactions are less common and require harsher conditions compared to the nucleophilic
substitution at the side chain.

Applications in Research and Drug Development

3-Chlorophenethyl bromide serves as a crucial intermediate in the synthesis of more
complex molecules, particularly in the pharmaceutical sector.[3]

Role as a Synthetic Intermediate

Its bifunctional nature—a reactive alkyl halide and a modifiable aromatic ring—makes it a
versatile building block. It is used to introduce the 3-chlorophenethyl moiety into larger
molecules. This structural motif is present in various biologically active compounds.

Antiviral Research

Notably, 3-Chlorophenethyl bromide has been investigated for its utility in developing antiviral
agents. It can act as a linker or scaffold that binds to viral proteins.[5] Research has shown its
potential as an inhibitor of HIV-1 reverse transcriptase and protease by binding at the dimer
interface, thereby inhibiting viral replication.[5] This application highlights its importance in the
design of novel therapeutics for infectious diseases like AIDS.[5]

Safety and Handling

Proper handling of 3-Chlorophenethyl bromide is essential due to its hazardous properties.

Hazard Identification
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Hazard Statement Code Description Source

Acute Toxicity (Oral) H302 Harmful if swallowed

Causes serious eye

Serious Eye Damage H318
damage

The substance is classified as a combustible liquid.

Recommended Handling Procedures

Personal Protective Equipment (PPE): Wear chemical safety goggles, gloves, and a lab coat.
[7] Work in a well-ventilated area or a chemical fume hood.[7][8]

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from
incompatible materials like strong oxidizing agents, strong acids, and strong bases.[3][9]

Spill & Disposal: In case of a spill, absorb with an inert material and dispose of it as
hazardous waste.[7] All disposal must be in accordance with local, regional, and national

regulations.[7]

First Aid Measures

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek urgent
medical attention.[7][10]

Skin Contact: Wash off immediately with plenty of soap and water.[7][10]

Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician or poison control
center immediately.[7][10]

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek
medical attention.[7][10]

Conclusion

3-Chlorophenethyl bromide is a chemical intermediate of significant value in organic
synthesis and medicinal chemistry. Its well-defined molecular structure and predictable

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.fishersci.com/store/msds?partNumber=AC440140010&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AC440140010&countryCode=US&language=en
https://assets.greenbook.net/20-13-53-02-01-2018-Tri-Brom_80_MSDS1.pdf
https://assets.greenbook.net/20-13-53-02-01-2018-Tri-Brom_80_MSDS1.pdf
https://www.fishersci.com/store/msds?partNumber=AC440180050&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AC440140010&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AC440140010&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AC440140010&countryCode=US&language=en
https://www.cdhfinechemical.com/images/product/msds/37_1667641919_2-BROMO-4-CHLOROACETOPHENONECASNO536-38-9MSDS.pdf
https://www.fishersci.com/store/msds?partNumber=AC440140010&countryCode=US&language=en
https://www.cdhfinechemical.com/images/product/msds/37_1667641919_2-BROMO-4-CHLOROACETOPHENONECASNO536-38-9MSDS.pdf
https://www.fishersci.com/store/msds?partNumber=AC440140010&countryCode=US&language=en
https://www.cdhfinechemical.com/images/product/msds/37_1667641919_2-BROMO-4-CHLOROACETOPHENONECASNO536-38-9MSDS.pdf
https://www.fishersci.com/store/msds?partNumber=AC440140010&countryCode=US&language=en
https://www.cdhfinechemical.com/images/product/msds/37_1667641919_2-BROMO-4-CHLOROACETOPHENONECASNO536-38-9MSDS.pdf
https://www.benchchem.com/product/b091528?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b091528?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

reactivity, primarily through nucleophilic substitution, allow for the construction of complex
target molecules. While its application in antiviral research is particularly noteworthy, its utility
as a building block is broad. Adherence to strict safety protocols is mandatory when handling
this compound to mitigate its associated health risks. This guide provides the foundational
knowledge for its safe and effective use in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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